molecular formula C8H6BrClO B1286585 3-Bromo-2-methylbenzoyl chloride CAS No. 21900-48-1

3-Bromo-2-methylbenzoyl chloride

Cat. No.: B1286585
CAS No.: 21900-48-1
M. Wt: 233.49 g/mol
InChI Key: JUNGKBUTMUFRGV-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzoyl chloride (CAS: 1353986-11-4) is an aromatic acyl chloride with the molecular formula C₈H₆BrClO. It is characterized by a benzoyl chloride backbone substituted with a bromine atom at the 3-position and a methyl group at the 2-position of the benzene ring. This compound is typically synthesized via the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding a light brown oil . Its primary application lies in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. For instance, it has been utilized in the preparation of imidazole-thione derivatives for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used.

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

3-Bromo-2-methylbenzoyl chloride serves as a versatile intermediate in organic synthesis. It is primarily used for the synthesis of various biologically active compounds. The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by different nucleophiles to form new derivatives.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom in this compound can be substituted by amines or alcohols to produce amides or esters, respectively.
  • Coupling Reactions: It can be used in coupling reactions to generate biphenyl derivatives, which are crucial in medicinal chemistry.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing α-2 adrenoceptor agonists and Smoothened receptor antagonists, which are important in treating various conditions such as hypertension and cancer .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is significant for developing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Therapeutic Uses:

  • Antiviral Agents: Derivatives of this compound have shown promise as HIV-1 entry inhibitors .
  • Anticancer Research: The compound has been investigated for its role in synthesizing compounds that target cancer pathways .

Data Table: Pharmaceutical Applications

Compound TypeApplication AreaNotable Effects
α-2 Adrenoceptor AgonistsHypertension TreatmentReduces blood pressure
Smoothened Receptor AntagonistsCancer TherapyInhibits tumor growth
HIV-1 Entry InhibitorsAntiviral TherapyPrevents viral entry into cells

Agrochemical Applications

This compound is also utilized in the agrochemical sector, particularly in the formulation of pesticides and crop protection agents. Its reactivity allows it to form various derivatives that are effective against pests.

Role in Pesticide Development:

The compound acts as a key building block for creating novel pesticide formulations that enhance crop yield and protect against pests without harming beneficial insects .

Case Study: Pesticide Formulation

Research indicates that derivatives synthesized from this compound exhibit high efficacy against a range of agricultural pests while maintaining environmental safety .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations.

Comparison with Similar Compounds

The reactivity, stability, and applications of 3-bromo-2-methylbenzoyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related benzoyl chlorides:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Reactivity Features
This compound C₈H₆BrClO 233.49 g/mol -Br (3), -CH₃ (2) Light brown oil High electrophilicity due to electron-withdrawing Br and acyl chloride group
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 g/mol -Br (4) Solid Less steric hindrance; faster acylation in some cases
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride C₁₄H₉BrCl₂O₂ 360.03 g/mol -Br (5), -O-(3-Cl-benzyl) (2) Not reported Bulky substituent reduces reactivity
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 g/mol -Br (5), -O-(3-CH₃-benzyl) (2) Not reported Enhanced lipophilicity due to methyl group

Key Observations:

  • Substituent Effects : The position of bromine (3 vs. 4 vs. 5) significantly alters electronic effects. For example, this compound’s bromine and methyl groups create a steric and electronic environment distinct from 4-bromobenzoyl chloride, which lacks ortho substituents.
  • Reactivity : Bulky groups (e.g., in compounds from and ) hinder nucleophilic attack at the carbonyl carbon, reducing acylation efficiency compared to less hindered derivatives like 4-bromobenzoyl chloride .
  • Physical State : While this compound is an oil, 4-bromobenzoyl chloride is a solid, suggesting differences in crystallinity and handling requirements .

Biological Activity

3-Bromo-2-methylbenzoyl chloride (C8H6BrClO) is an important compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.

  • Molecular Formula: C8H6BrClO
  • Molecular Weight: 221.49 g/mol
  • CAS Number: 76006-33-2
  • Solubility: Soluble in organic solvents such as chloroform and methanol.

Synthesis

This compound can be synthesized through various methods, typically involving the bromination of 2-methylbenzoic acid followed by chlorination. This compound serves as an intermediate in the synthesis of biologically active molecules, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

  • α-2 Adrenoceptors: This compound has been identified as a precursor for α-2 adrenoceptor agonists, which are used in the treatment of hypertension and anxiety disorders .
  • Smoothened Receptor Antagonists: It plays a role in the development of antagonists targeting the Smoothened receptor, which is implicated in various cancers and developmental disorders .
  • HIV-1 Entry Inhibitors: Research indicates that derivatives of this compound can inhibit HIV-1 entry into host cells, providing potential therapeutic avenues for HIV treatment .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound and its derivatives:

  • Antiviral Activity:
    • A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV-1, suggesting its potential as a lead compound for further drug development .
  • Anticancer Properties:
    • Research has shown that compounds derived from this compound can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis .
  • Fragment-Based Drug Discovery (FBDD):
    • In FBDD approaches, this compound has been utilized as a fragment to develop more complex molecules that target specific proteins involved in disease processes. This method has led to the identification of novel therapeutic agents with improved efficacy and selectivity .

Table 1: Biological Activities of this compound Derivatives

Compound NameBiological ActivityReference
α-2 Adrenoceptor AgonistAntihypertensive effects
Smoothened Receptor AntagonistInhibition of tumor growth
HIV-1 Entry InhibitorAntiviral activity
Anticancer DerivativeCell proliferation inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-methylbenzoyl chloride, and how can purity be optimized?

  • Methodology : Acyl chlorides like this compound are typically synthesized via halogenation or Friedel-Crafts acylation of precursor aromatic compounds. For example, bromination of 2-methylbenzoyl chloride using brominating agents (e.g., Br₂ in DCM) under controlled temperatures (0–5°C) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted bromine or byproducts. Monitoring reaction progress with TLC or GC-MS ensures optimal yield .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the acyl chloride. Safety protocols for bromine handling (e.g., fume hood, PPE) are essential due to its corrosive nature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats. Respiratory protection (e.g., N95 mask) is required if volatilization occurs .
  • Storage : Store at 2–8°C in airtight, amber glass containers to prevent moisture absorption and thermal degradation. Segregate from bases and oxidizing agents .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite), followed by disposal as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine and methyl group positions). CDCl₃ is the preferred solvent due to the compound’s limited solubility in polar solvents .
  • IR Spectroscopy : Strong C=O stretch (~1770 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (229.47 g/mol) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Methodology : Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine the true melting point. Compare results with literature after recrystallizing the compound from anhydrous hexane. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Contradiction Analysis : Trace moisture or residual solvents (e.g., DCM) can depress melting points. Karl Fischer titration ensures anhydrous conditions during analysis .

Q. What strategies improve the synthesis of this compound derivatives for bioactive intermediates?

  • Methodology :

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) to form amides. Use Schlenk techniques to exclude moisture and stabilize reactive intermediates .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) introduces aromatic moieties. Optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) for regioselectivity .
    • Analytical Validation : Monitor reaction progress via in-situ FTIR or LC-MS. X-ray crystallography (SHELX refinement) confirms derivative structures .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation from anhydrous ether.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. SHELXT software solves the structure, while SHELXL refines anisotropic displacement parameters .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases. Address disorder in bromine positions with PART instructions in SHELX .

Properties

IUPAC Name

3-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNGKBUTMUFRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598426
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-48-1
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-2-methylbenzoic acid (2000 mg) was added to dichloromethane (50 mL) and N,N-dimethylformamide (1 mL). Oxalyl chloride (649 mg) was added and the solution was stirred for three minutes. The mixture was washed with 1 M aqueous HCl three times, washed with brine, and dried on anhydrous sodium sulfate. After filtration, the solvent was removed under vacuum to yield the product.
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Synthesis routes and methods II

Procedure details

To a 1 L, one-necked flask equipped with a magnetic stir bar and reflux condenser, was added 3-bromo-2-methylbenzoic acid 1 (200 g, 0.93 mol) and thionyl chloride (202 mL, 2.79 mol). The reactor was attached to aqueous NaOH solution scrubber (the amount of NaOH was not listed above) and heated to 76° C. for 90 min. At this point, all the solid had dissolved. GC analysis indicated that the reaction was complete. The batch was cooled to ambient temperature and concentrated under reduced pressure to give 3-bromo-2-methylbenzoyl chloride as a light brown oil. This material was dissolved in anhydrous CH2Cl2 (350 mL) and transferred to an addition funnel. This solution was added drop wise to a solution of 2-amino-2-methyl-1-propanol (182.4 g, 2.05 mol) in anhydrous CH2Cl2 (1.0 L) over 45 min. During the addition, the internal temperature was kept between 10° C. to 20° C. by cooling with an ice-water bath. The addition funnel was rinsed with anhydrous CH2Cl2 (50 mL). The batch was stirred at ambient temperature for 3 h. GC analysis indicated that the reaction was complete. The salts were filtered-off and the filter cake was rinsed with CH2Cl2 (1 L). The filtrate was washed with sat. aq NaHCO3 (500 mL, prepared from 200 g NaHCO3 and 1.6 L tap water) and brine (500 mL, prepared from 750 g NaCl and 1.5 L tap water). The separated organic layer was dried over Na2SO4 (400 g) and filtered. Material transfer and filter cake rinsing was completed with CH2Cl2 (1 L). The filtrate was concentrated under reduced pressure. To the resulting residue was slowly added thionyl chloride (302 mL, 4.16 mol). Exothermic reaction occurred. The reactor was attached to aqueous NaOH solution scrubber (the amount of NaOH was not listed above) and the batch was stirred for 2 h upon completion of the addition. GC analysis indicated that the reaction was complete. Thionyl chloride was removed under reduced pressure. The residue was cooled with an ice-water bath. MeOH (100 mL) was slowly added (very exothermic), followed by 20 wt % NaOH solution (600 mL, prepared from 200 g NaOH and 0.8 L tap water). The pH of the reaction mixture was determined to be 14. Tap water (1 L) was added, and the batch was stirred until most of the solids dissolved. The mixture was extracted with MTBE (800 mL×3). The organic layers were combined, washed with brine (500 mL), dried over Na2SO4 (322 g), and concentrated under reduced pressure. The residue was purified by passage through a silica-gel plug (1 kg silica gel in a 3 L filter funnel loaded with 2 L of hexane) eluted with 15% EtOAc/hexane (7.5 L). The first 5.5 L of eluent contained 2. Concentration under reduced pressure afforded 217 g (87%) of 2 as an orange oil. HPLC indicated its purity was 96.5 A %. LCMS (m/z) 268.14 (M++1, 79Br), 270.03 (M++1, 81Br). 1H NMR (400 MHz, CDCl3) δ 1.40 (6H, s), 2.61 (3H, s), 4.09 (2H, s), 7.06 (1H, dd, J=8.4, 7.2 Hz), 7.60 (1H, d, J=7.2 Hz), 7.62 (1H, dd, J=8.4, 1.2 Hz). 13C NMR (100 MHz, CDCl3) δ 20.9, 28.5 (2C), 68.2, 79.0, 126.7, 126.8, 129.0, 130.3, 134.7, 137.9, 162.3.
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